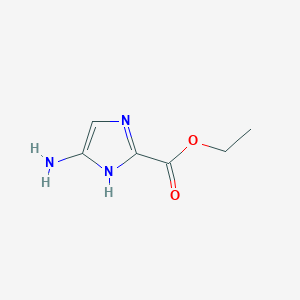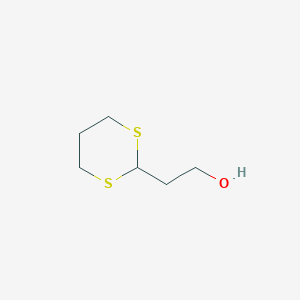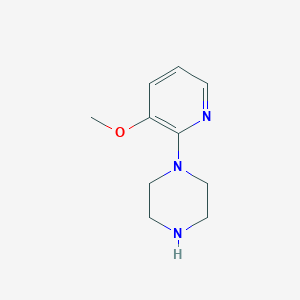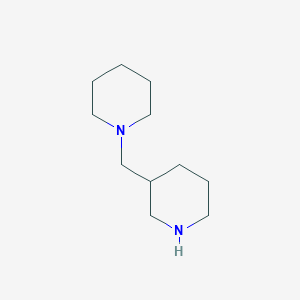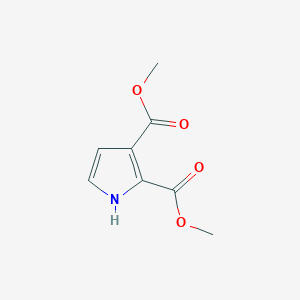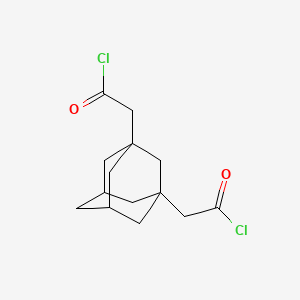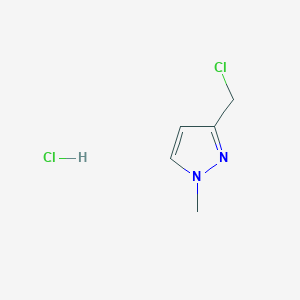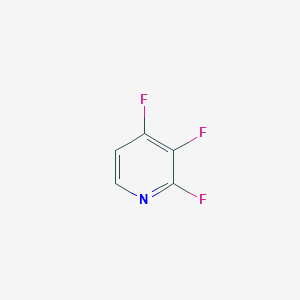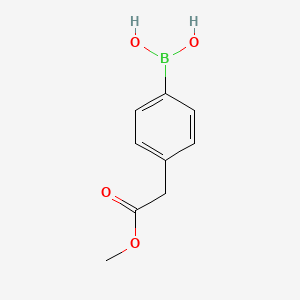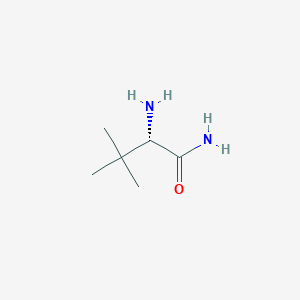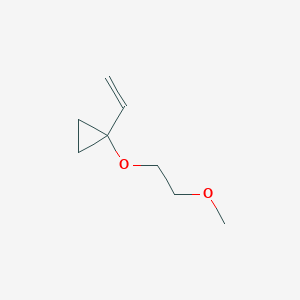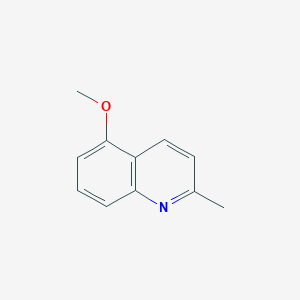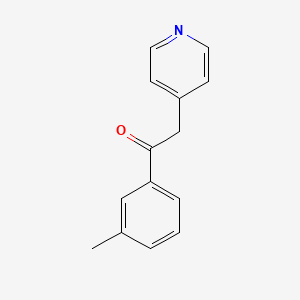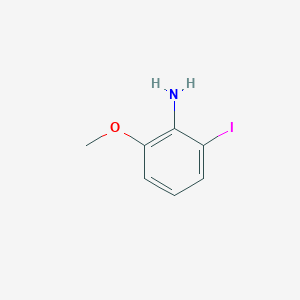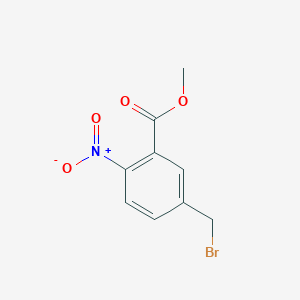
甲基5-(溴甲基)-2-硝基苯甲酸酯
概述
描述
“Methyl 5-(bromomethyl)-2-nitrobenzoate” is a chemical compound. However, there is limited information available on this specific compound. It is likely to be a derivative of “Methyl 5-(bromomethyl)-2-methylbenzoate”, which is a known compound1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 5-(bromomethyl)-2-methylbenzoate” can be produced from methanol and bromine in the presence of sulfur or hydrogen sulfide2. However, the specific synthesis process for “Methyl 5-(bromomethyl)-2-nitrobenzoate” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “Methyl 5-(bromomethyl)-2-nitrobenzoate” is not directly available. However, the structure of a similar compound, “Methyl 5-(bromomethyl)-2-methylbenzoate”, has been reported3.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 5-(bromomethyl)-2-nitrobenzoate” are not readily available in the literature. However, brominated compounds are generally reactive and can participate in various chemical reactions45.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-(bromomethyl)-2-nitrobenzoate” are not readily available in the literature. However, brominated compounds generally have certain common properties, such as being colorless and having a high density2.科学研究应用
Application 1: Synthesis of Furan-2-enones
- Summary of the Application: Furan-2-enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .
- Methods of Application: The Wittig reaction was used to synthesize new enones based on 5-HMF and its derivatives (obtained from fructose) with various phosphoranes . The reaction products were isolated by flash chromatography over silica gel .
- Results or Outcomes: The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .
Application 2: Production of Ethyl 5-methyl-2-furoate (EMEF)
- Summary of the Application: CMF was converted into EMEF by internal oxidation-reduction reaction using N-heterocyclic carbene (NHC) as the catalyst .
- Methods of Application: The molecules like EMEF have potential applications as pharmaceutical intermediates, food, fragrance molecules, and fuel additives .
- Results or Outcomes: The conversion of CMF into EMEF presents a potential pathway for the production of valuable compounds from renewable resources .
Application 3: Bromothymol Blue
- Summary of the Application: Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: It is typically sold in solid form as the sodium salt of the acid indicator .
- Results or Outcomes: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
Application 4: Bromomethylation of Thiols
- Summary of the Application: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed .
- Methods of Application: The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
- Results or Outcomes: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .
Application 5: Bromothymol Blue
- Summary of the Application: Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: It is typically sold in solid form as the sodium salt of the acid indicator .
- Results or Outcomes: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
Application 6: Bromomethylation of Thiols
- Summary of the Application: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed .
- Methods of Application: The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
- Results or Outcomes: The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .
安全和危害
The specific safety and hazard information for “Methyl 5-(bromomethyl)-2-nitrobenzoate” is not readily available in the literature. However, brominated compounds are generally considered hazardous and require careful handling67.
未来方向
The future directions for the research and application of “Methyl 5-(bromomethyl)-2-nitrobenzoate” are not readily available in the literature. However, brominated compounds have been used in various fields, including the synthesis of pharmaceuticals and agrochemicals8.
属性
IUPAC Name |
methyl 5-(bromomethyl)-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFGSCUXQKJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539430 | |
| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(bromomethyl)-2-nitrobenzoate | |
CAS RN |
88071-91-4 | |
| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

